molecular formula C8H17N3OS B2551355 2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one CAS No. 1541445-41-3

2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one

Cat. No.: B2551355
CAS No.: 1541445-41-3
M. Wt: 203.3
InChI Key: XPLBGXJGPQELMC-UHFFFAOYSA-N
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Description

2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one is a chemical compound with the molecular formula C8H17N3OS It is characterized by the presence of an amino group, a methylsulfanyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one typically involves the reaction of 2-amino-3-methylsulfanylpropanoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and distillation are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylsulfanylpropanoic acid: Similar structure but lacks the piperazine ring.

    1-(2-Amino-3-methylsulfanylpropyl)piperazine: Similar structure but with different functional groups.

Uniqueness

2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one is unique due to the presence of both the methylsulfanyl group and the piperazine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3OS/c1-13-6-7(9)8(12)11-4-2-10-3-5-11/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLBGXJGPQELMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)N1CCNCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541445-41-3
Record name 2-amino-3-(methylsulfanyl)-1-(piperazin-1-yl)propan-1-one
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